Cas no 14378-03-1 (2-Propenenitrile, 3-(3-chlorophenyl)-, (E)-)
14378-03-1 structure
Product Name:2-Propenenitrile, 3-(3-chlorophenyl)-, (E)-
Numero CAS:14378-03-1
MF:C9H6ClN
MW:163.603641033173
MDL:MFCD16083019
CID:1313980
PubChem ID:5388546
Update Time:2025-07-17
2-Propenenitrile, 3-(3-chlorophenyl)-, (E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenenitrile, 3-(3-chlorophenyl)-, (E)-
- 3-(3-chlorophenyl)prop-2-enenitrile
- (E)-3-(3-Chlorophenyl)acrylonitrile
- 14378-03-1
- b-chlorocinnamonitrile
- 3-(3-Chlorophenyl)acrylonitrile
- (2E)-3-(3-CHLOROPHENYL)PROP-2-ENENITRILE
- HMADLTFIHASVIY-DUXPYHPUSA-N
- NSC636926
- trans m-Chlorocinnamonitrile
- SCHEMBL6222767
- (E)-3-(3-chlorophenyl)prop-2-enenitrile
- NSC-636926
-
- MDL: MFCD16083019
- Inchi: 1S/C9H6ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H/b4-2+
- Chiave InChI: HMADLTFIHASVIY-DUXPYHPUSA-N
- Sorrisi: ClC1=CC=CC(/C=C/C#N)=C1
Proprietà calcolate
- Massa esatta: 163.01898
- Massa monoisotopica: 163.0188769g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 189
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 23.8Ų
Proprietà sperimentali
- PSA: 23.79
2-Propenenitrile, 3-(3-chlorophenyl)-, (E)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D961568-1g |
(2E)-3-(3-Chlorophenyl)-2-propenenitrile |
14378-03-1 | 95% | 1g |
$365 | 2024-08-03 | |
| eNovation Chemicals LLC | D961568-1g |
(2E)-3-(3-Chlorophenyl)-2-propenenitrile |
14378-03-1 | 95% | 1g |
$365 | 2025-02-22 | |
| eNovation Chemicals LLC | D961568-1g |
(2E)-3-(3-Chlorophenyl)-2-propenenitrile |
14378-03-1 | 95% | 1g |
$365 | 2025-02-19 |
2-Propenenitrile, 3-(3-chlorophenyl)-, (E)- Letteratura correlata
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
14378-03-1 (2-Propenenitrile, 3-(3-chlorophenyl)-, (E)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso